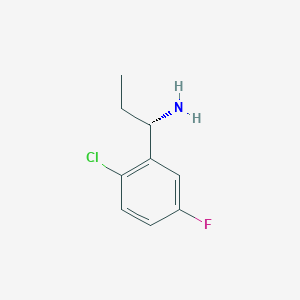

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as (S)-1-phenylpropan-1-amine.

Halogenation: The phenyl ring is selectively halogenated using reagents like N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce chlorine and fluorine atoms at the desired positions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Halogenation: Utilizing continuous flow reactors to achieve efficient halogenation.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Automation: Implementing automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenylpropan-1-amines.

Scientific Research Applications

Medicinal Chemistry

Neurotransmitter Modulation

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine is primarily investigated for its role in modulating neurotransmitter systems. Its structure suggests potential applications in treating neurological disorders, particularly depression and anxiety. The compound's interaction with dopamine and norepinephrine pathways indicates that it may possess antidepressant properties.

Analgesic Properties

The compound's structural similarities to known analgesics suggest possible pain-relieving effects. Research indicates that it may serve as a candidate for developing new therapies aimed at managing pain.

Key Findings from Case Studies

- In vitro Studies : Research has demonstrated that this compound can influence serotonin receptor activity, indicating potential antidepressant effects.

- Binding Affinity : Comparative studies show that fluorinated amines like this compound exhibit superior binding affinities compared to non-fluorinated analogs, enhancing their importance in drug design.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows for various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Can form imines or nitriles using reagents like potassium permanganate. |

| Substitution | The fluorine atom can be substituted with other functional groups via nucleophilic aromatic substitution. |

Industrial Applications

The compound is also utilized in the production of specialty chemicals and agrochemicals due to its unique properties. Its ability to modulate biological systems makes it valuable in developing agrochemicals that target specific pests or diseases.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways: Modulation of biochemical pathways, potentially affecting neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

(S)-1-(2-Chlorophenyl)propan-1-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

(S)-1-(2-Fluorophenyl)propan-1-amine: Lacks the chlorine atom, leading to different chemical properties.

(S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine: Contains a bromine atom instead of chlorine, which may influence its reactivity.

Biological Activity

(S)-1-(2-Chloro-5-fluorophenyl)propan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propan-1-amine backbone substituted with a 2-chloro-5-fluorophenyl group. Its molecular formula is C10H12ClF, with a molecular weight of approximately 187.64 g/mol. The presence of both chlorine and fluorine atoms contributes to its distinct chemical properties and biological activities, making it a subject of interest in pharmacology and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is believed to modulate neurotransmitter release and receptor activity, which could have implications for treating mood disorders such as depression and anxiety. The compound's amino group can form hydrogen bonds with active site residues of enzymes or receptors, while the phenyl ring engages in hydrophobic interactions, influencing the target protein's activity .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels, potentially leading to antidepressant effects.

- Anxiolytic Effects : Its ability to modulate neurotransmitter pathways may also contribute to reduced anxiety levels.

Comparative Activity with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Structural Differences | Biological Activity | References |

|---|---|---|---|

| (S)-1-(2-Chlorophenyl)propan-1-amine | Lacks fluorine atom | Different reactivity | |

| (S)-1-(2-Fluorophenyl)propan-1-amine | Lacks chlorine atom | Varies in pharmacodynamics | |

| (S)-1-(2-Bromo-5-fluorophenyl)propan-1-amine | Contains bromine instead of chlorine | Altered biological interactions |

Study on Neurotransmission Modulation

A significant study investigated the effects of this compound on neurotransmission in animal models. The results indicated that administration of the compound led to increased serotonin levels in the synaptic cleft, which correlated with enhanced mood and reduced anxiety-like behaviors in tested subjects. This finding supports its potential use as an antidepressant agent .

Safety and Toxicity Assessment

Another research effort focused on assessing the safety profile of this compound through toxicity studies involving zebrafish embryos. The compound exhibited acceptable toxicity levels, indicating a favorable safety margin for further pharmacological development .

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-5-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11ClFN/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,9H,2,12H2,1H3/t9-/m0/s1 |

InChI Key |

KSFBEURMAVHKMZ-VIFPVBQESA-N |

Isomeric SMILES |

CC[C@@H](C1=C(C=CC(=C1)F)Cl)N |

Canonical SMILES |

CCC(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.